5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine
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Overview
Description
5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a chlorinated pyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets in cells. For instance, it can inhibit the activity of certain enzymes such as topoisomerase I, which is essential for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in their functional groups.
Thiazolo[5,4-d]pyrimidin-2-amines: These are closely related compounds with variations in the substitution pattern on the thiazole and pyrimidine rings.
Uniqueness
5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is unique due to the presence of the chlorine atom, which can be selectively substituted to create a wide range of derivatives with diverse biological activities. This versatility makes it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
2680530-39-4 |
---|---|
Molecular Formula |
C5H3ClN4S |
Molecular Weight |
186.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.